(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
(Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a chlorophenyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE typically involves the reaction of 4-methoxybenzaldehyde with 3-chloroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the final product by the addition of a carbamate group. Common catalysts used in this synthesis include acids or bases, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include:
- Methoxybenzaldehyde or methoxybenzoic acid (from oxidation)
- Methoxyphenyl alcohol (from reduction)
- Substituted carbamates (from substitution reactions) .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various strains of bacteria and fungi, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression makes it a promising therapeutic candidate .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, it can interfere with the cell cycle and induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE include:
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
What sets (Z)-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and chloro substituents, along with the carbamate moiety, provide a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C17H15ClN2O4 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
[(Z)-[1-(4-methoxyphenyl)-1-oxopropan-2-ylidene]amino] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H15ClN2O4/c1-11(16(21)12-6-8-15(23-2)9-7-12)20-24-17(22)19-14-5-3-4-13(18)10-14/h3-10H,1-2H3,(H,19,22)/b20-11- |
InChI Key |
JORAGINBYRHVNF-JAIQZWGSSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)NC1=CC(=CC=C1)Cl)/C(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NOC(=O)NC1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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